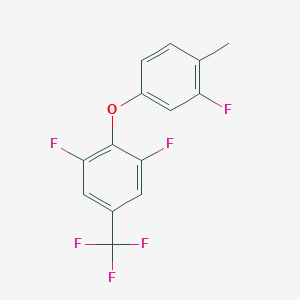
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The trifluoromethyl group and the difluoro substitution on the benzene ring are notable features that can impact its behavior in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 3-fluoro-4-methylphenol, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic aromatic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to a larger scale while ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although the presence of fluorine atoms can make these reactions less common.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines or thiols can react with the compound under basic conditions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aromatic ethers.
Scientific Research Applications
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The trifluoromethyl group can also play a role in modulating the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.
1,3-Difluoro-2-(3-fluoro-4-methylphenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
Properties
Molecular Formula |
C14H8F6O |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
1,3-difluoro-2-(3-fluoro-4-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O/c1-7-2-3-9(6-10(7)15)21-13-11(16)4-8(5-12(13)17)14(18,19)20/h2-6H,1H3 |
InChI Key |
NZTSYRFHJZSREI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















